![molecular formula C14H31NO6P2S2 B14375926 Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) CAS No. 89987-02-0](/img/structure/B14375926.png)
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is a complex organophosphorus compound It is characterized by the presence of phosphonate groups, which are known for their high affinity for calcium ions and their role in various biochemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) typically involves the reaction of diethylcarbamothioyl chloride with tetraethyl methylenediphosphonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
Aplicaciones Científicas De Investigación
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.
Medicine: Research is ongoing into its potential use as a drug candidate for treating diseases related to calcium metabolism, such as osteoporosis.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups in the compound can mimic phosphate groups, allowing it to bind to enzymes that normally interact with phosphate-containing substrates. This binding can inhibit the enzyme’s activity, leading to various biochemical effects. The compound may also interact with calcium ions, affecting calcium-dependent pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethyl methylenediphosphonate: Similar in structure but lacks the diethylcarbamothioyl group.
Bis(diethoxyphosphinyl)methane: Another related compound with similar phosphonate groups.
Uniqueness
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is unique due to the presence of the diethylcarbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
Propiedades
Número CAS |
89987-02-0 |
|---|---|
Fórmula molecular |
C14H31NO6P2S2 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
bis(diethoxyphosphoryl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H31NO6P2S2/c1-7-15(8-2)13(24)25-14(22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h14H,7-12H2,1-6H3 |
Clave InChI |
IRQUEBSIKUFMFG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


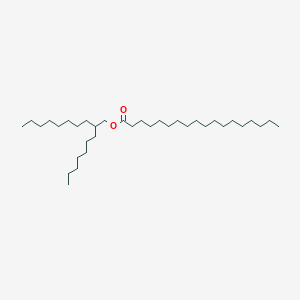

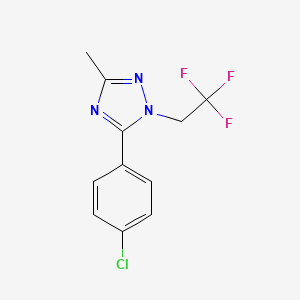
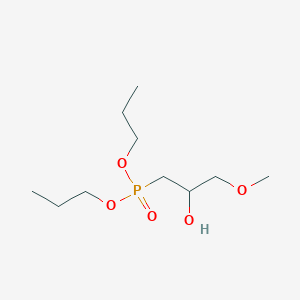
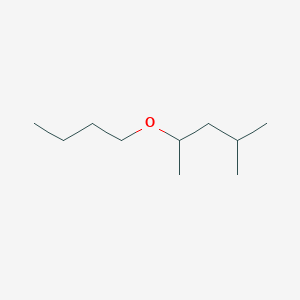
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
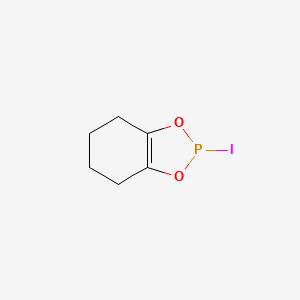
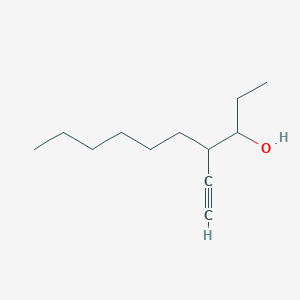
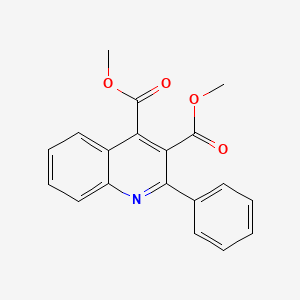
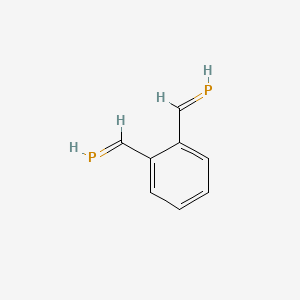
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
